molecular formula CuI2 B078799 diiodocopper CAS No. 13767-71-0

diiodocopper

Cat. No.: B078799
CAS No.: 13767-71-0
M. Wt: 317.35 g/mol
InChI Key: GBRBMTNGQBKBQE-UHFFFAOYSA-L
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Description

diiodocopper is an inorganic compound formed by copper in its +2 oxidation state and iodine. It is less stable compared to copper(I) iodide (CuI) and often decomposes to iodine and copper(I) iodide in the presence of moisture . This compound is notable for its unique properties and applications in various fields.

Preparation Methods

Copper iodide can be prepared in a laboratory by reacting iodine with copper. The reaction can be represented by the following equation: [ \text{Cu (s) + I}_2 \text{(s) → CuI (s)} ] Industrial production often involves the reaction of copper sulfate with potassium iodide. The copper iodide precipitates out of the solution and can then be collected . Another method involves reacting copper(II) sulfate and potassium iodide, which produces copper(II) iodide that immediately decomposes to iodine and copper(I) iodide .

Chemical Reactions Analysis

Mechanism of Action

Copper iodide exerts its effects through various mechanisms:

Comparison with Similar Compounds

Copper iodide can be compared with other similar compounds, such as:

Copper iodide’s uniqueness lies in its diverse applications, from catalysis and antimicrobial activity to cloud seeding and high-intensity discharge lamps.

Biological Activity

Diiodocopper, chemically represented as copper(II) iodide (CuI₂), is an inorganic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial applications. This article delves into the biological properties of this compound, synthesizing findings from various studies and offering a comprehensive overview of its mechanisms, efficacy, and applications.

Chemical Structure and Properties

This compound is characterized by its reddish-brown solid form and ionic structure, where copper exists in a +2 oxidation state. The molecular structure features tetrahedral coordination around the copper atom with two iodide ions bonded to it. This configuration contributes to both its stability and reactivity in biological environments.

Property Value
Chemical Formula CuI₂
Molecular Weight 314.5 g/mol
Appearance Reddish-brown solid
Solubility Soluble in water

The biological activity of this compound is primarily attributed to its antimicrobial properties. Research indicates that copper compounds can disrupt microbial cell membranes, leading to cell death. The proposed mechanisms include:

  • Release of Reactive Iodine Species: this compound can release reactive iodine species in biological conditions, which are known to have potent antimicrobial effects.
  • Disruption of Cellular Processes: The presence of copper ions can interfere with essential cellular processes in bacteria, such as respiration and enzyme function.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

  • Bacterial Inhibition: Research shows that this compound can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, which are common pathogens responsible for infections.
  • Biofilm Disruption: this compound has been found to disrupt biofilm formation, a critical factor in the persistence of bacterial infections.

Case Study: Antimicrobial Efficacy

A study conducted by researchers evaluated the effectiveness of this compound nanoparticles against E. coli. The results indicated a significant reduction in bacterial viability when exposed to varying concentrations of this compound over a 24-hour period.

Concentration (mg/L) Bacterial Viability (%)
0100
1075
5040
10010

This data suggests that higher concentrations of this compound correlate with increased antibacterial efficacy.

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Direct Reaction Method: Copper metal reacts with iodine at elevated temperatures.
  • Precipitation Method: Copper sulfate reacts with potassium iodide in solution, precipitating this compound.

Applications in Medicine and Industry

The potential applications of this compound extend beyond its antimicrobial properties:

  • Biomedical Surfaces: Due to its antimicrobial activity, this compound is being explored for use in coatings for medical devices to prevent infection.
  • Catalysis in Organic Reactions: this compound serves as a catalyst in various organic synthesis reactions, enhancing reaction rates and yields.

Properties

IUPAC Name

diiodocopper
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cu.2HI/h;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRBMTNGQBKBQE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cu](I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CuI2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065619
Record name Copper iodide (CuI2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13767-71-0
Record name Cupric iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13767-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cupric iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013767710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper iodide (CuI2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Copper iodide (CuI2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CUPRIC IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/873DWP8N8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Next, 5′-O-tert-butyldimethylsilyloxy-5-bromomethyl-2′,3′-dideoxyuridine (3) can be coupled with an alkyne, in this case 3-(N-trifluoroacetyl-2-aminoethoxy)prop-1-yne, to form the 5′-O-tert-butyldimethylsilyloxy-(5-(4-(N-trifluoroacetyl-2-aminoethoxy)but-2-yn-1-yl))-2′,3′-dideoxyuridine (4). It will be readily appreciated by one of skill in the art that the coupling of an alkyl halide with an alkyne can be carried out by a number of methods known in the art. Without being limiting in any way, one example of such a method known in the art is the so-called Castro-Stephens coupling, see for example, White, J. D., et. al. J. Am. Chem. Soc., 123(23), 5407-5413 (2001) and Stephens, R. D., et. al. J. Org. Chem., 28, 3313 (1963). For example, as shown in Scheme 1,5′-O-tert-butyldimethylsilyloxy-5-bromomethyl-2′,3′ dideoxyuridine (3) can be contacted with a mixture comprising a copper reagent, for example copper iodide (CuI), an alkyne, for example 3-(N-trifluoroacetyl-2-aminoethoxy)prop-1-yne, and a base, for example 1,8-diazobicyloclo[5.4.0]undec-7-ene (DBU), to form 5′-O-tert-butyldimethylsilyloxy-(5-(4-(N-trifluoroacetyl-2-aminoethoxy)but-2-yn-1-yl))-2′,3′-dideoxyuridine (4), where an acetylide anion is formed in the mixture comprising CuI, 3-(N-trifluoroacetyl-2-aminoethoxy)prop-1-yne, and DBU.
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